Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate
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Overview
Description
Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate is a complex organic compound that features a thiazolidine ring, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of thiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-4-oxo-1,3-thiazolidine to form the desired compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 2-(2-(2-imino-4-oxo-thiazolidin-5-yl)-acetylamino)-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester
Uniqueness
Methyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11N3O4S2 |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
methyl 2-[[2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C11H11N3O4S2/c1-18-10(17)5-2-3-19-9(5)13-7(15)4-6-8(16)14-11(12)20-6/h2-3,6H,4H2,1H3,(H,13,15)(H2,12,14,16) |
InChI Key |
IVZAPZJRKXNFAN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CC2C(=O)NC(=N)S2 |
Origin of Product |
United States |
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